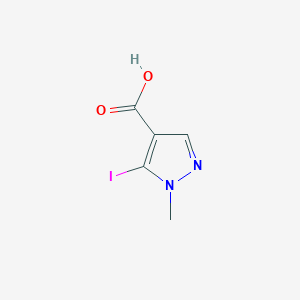

5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid

Description

5-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid is a halogenated pyrazole derivative characterized by an iodine substituent at the 5-position, a methyl group at the 1-position, and a carboxylic acid functional group at the 4-position. This compound is of significant interest in synthetic chemistry due to its utility in cross-coupling reactions, such as Pd-catalyzed couplings with alkynes (e.g., 1-hexyne) to generate α-pyrone-fused heterocycles .

Propriétés

IUPAC Name |

5-iodo-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O2/c1-8-4(6)3(2-7-8)5(9)10/h2H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQONFGNSPOSWEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by iodination . The reaction conditions often require refluxing in ethanol with a base such as potassium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

5-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid serves as a crucial building block in the synthesis of various pharmaceutical agents. Its derivatives have been investigated for their potential in treating neurological disorders and inflammatory conditions.

Key Findings:

- Anti-inflammatory Activity: In studies comparing its efficacy with conventional anti-inflammatory drugs, this compound demonstrated significant reduction in inflammation markers, suggesting its potential as a safer alternative to existing therapies.

- Antimicrobial Properties: The compound has shown notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its utility in developing new antibacterial agents.

Materials Science

In materials science, this compound is employed in the development of novel materials with specific electronic or optical properties. Its unique structure allows it to participate in reactions that modify material characteristics, making it valuable for applications in organic electronics and photonics.

Biological Studies

The compound is also explored for its biological activities beyond medicinal uses. Research has highlighted its role in modulating various biochemical pathways, influencing gene expression related to cell cycle regulation and apoptosis.

Case Study 1: Anti-inflammatory Activity

A study conducted on animal models evaluated the anti-inflammatory effects of this compound. The results indicated a comparable efficacy to diclofenac, a standard anti-inflammatory drug, but with reduced side effects such as gastrointestinal irritation.

Case Study 2: Antimicrobial Efficacy

Research assessing the antimicrobial properties of this compound revealed significant activity against common bacterial strains. The findings suggest that modifications of this pyrazole derivative could lead to the development of effective antibacterial treatments.

Data Tables

Mécanisme D'action

The mechanism of action of 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or receptors critical for disease progression . The exact pathways and targets depend on the specific application and derivative used.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The following analysis compares 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid with structurally similar pyrazole-4-carboxylic acid derivatives, focusing on substituent effects, synthesis, and reactivity.

Structural and Physical Properties

Key differences arise from substituents at the 1-, 3-, and 5-positions of the pyrazole ring:

Observations :

- The iodo substituent in the target compound enhances its utility in transition-metal-catalyzed reactions (e.g., Sonogashira coupling) compared to amino or methyl groups .

- Amino-substituted analogs (e.g., ) exhibit higher melting points, likely due to hydrogen bonding from the -NH₂ group.

This compound

- Pd-Catalyzed Coupling : Used in reactions with alkynes to form α-pyrone-fused heterocycles. Optimal conditions include Pd catalysts and polar solvents (e.g., DMF), achieving moderate to high yields depending on the alkyne partner .

- Halogen Reactivity: The iodine atom facilitates aryl-iodine bond cleavage in cross-couplings, a feature absent in non-halogenated analogs.

Amino-Substituted Analogs

- Derivatization Potential: The -NH₂ group in 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid allows for amidation or diazotization, enabling access to Schiff bases or azo compounds .

Methyl/Alkyl-Substituted Analogs

- Ester Hydrolysis: Compounds like 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid are synthesized via NaOH-mediated ester hydrolysis in methanol, achieving high yields (80%) .

Activité Biologique

5-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and agrochemistry due to its diverse biological activities. This article presents a comprehensive overview of the compound's biological activity, mechanisms of action, and potential applications, supported by data tables and case studies.

Overview of the Compound

This compound is characterized by its unique structure, which includes an iodine atom at the 5-position and a carboxylic acid group at the 4-position of the pyrazole ring. Its molecular formula is CHINO, with a molecular weight of approximately 252.01 g/mol. This structural configuration contributes to its distinct chemical and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition:

This compound has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it acts as an intermediate in the synthesis of fungicides that inhibit succinate dehydrogenase, an enzyme critical in mitochondrial respiration. This inhibition can significantly affect cellular metabolism and growth.

2. Modulation of Signaling Pathways:

The compound influences major signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation. By modulating these pathways, it can alter gene expression related to apoptosis and cell cycle regulation .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, particularly against various fungal pathogens. Its role as an intermediate in fungicide development highlights its potential for agricultural applications.

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives, including this compound. It has been tested against several cancer cell lines, demonstrating significant cytotoxic effects:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF7 | 3.79 |

| SF-268 | 12.50 | |

| NCI-H460 | 42.30 |

These values indicate that the compound has satisfactory potential as a therapeutic agent in cancer treatment .

Case Studies

Case Study 1: Antitumor Activity

In a study evaluating various pyrazole derivatives, this compound was found to significantly inhibit the growth of multiple cancer cell lines, including MCF7 and NCI-H460. The observed IC values suggest that it may serve as a promising candidate for further drug development targeting cancer cells .

Case Study 2: Fungicidal Applications

The compound was investigated for its efficacy in controlling fungal pathogens in agricultural settings. It was shown to effectively inhibit succinate dehydrogenase activity, leading to reduced fungal growth and viability. This property positions it as a valuable component in the formulation of new fungicides.

Q & A

Q. What are the optimal synthetic routes for preparing 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

Answer: The synthesis typically involves iodination of a pyrazole precursor. For example, Pd/C-mediated coupling reactions (Table 1, ) show that solvent choice, catalyst loading, and temperature significantly affect yield. Key steps include:

- Cyclocondensation : Using ethyl acetoacetate, DMF-DMA, and phenylhydrazine to form pyrazole esters, followed by hydrolysis to the carboxylic acid .

- Iodination : Electrophilic substitution at the pyrazole C5 position. Optimization requires controlling stoichiometry (e.g., I₂/KI ratios) and reaction time to avoid over-iodination.

- Catalytic coupling : Pd/C in polar aprotic solvents (e.g., DMF) at 80–100°C enhances cross-coupling efficiency with alkynes .

Q. Critical Parameters :

- Solvent : DMF improves solubility but may lead to side reactions at high temperatures.

- Catalyst : Pd/C (5 mol%) balances cost and activity .

Q. How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?

Answer:

- X-ray crystallography : Single-crystal diffraction (e.g., SHELX refinement ) confirms the planar pyrazole ring and iodine substitution at C4. Hydrogen bonding between carboxylic acid groups and solvent molecules (e.g., in ethanol) stabilizes the lattice .

- Spectroscopy :

- Theoretical calculations : DFT (B3LYP/6-311++G**) predicts bond lengths and angles within 2% of experimental values .

Pitfalls : Crystallization solvents (e.g., water vs. DMSO) may induce polymorphism, requiring multiple solvent trials .

Advanced Research Questions

Q. How does electronic modulation at the pyrazole ring influence reactivity in cross-coupling reactions?

Answer: The electron-withdrawing carboxylic acid and iodine substituents activate the pyrazole for Suzuki-Miyaura or Sonogashira couplings. Computational studies (e.g., Fukui indices) reveal:

- C4 vs. C5 reactivity : The carboxylic acid at C4 directs electrophiles to C5 due to resonance stabilization of the transition state .

- Iodine’s role : The heavy atom effect enhances oxidative addition with Pd⁰ catalysts, but steric hindrance may reduce yields with bulky coupling partners .

Q. Experimental validation :

- Competitive coupling : Reactions with substituted alkynes (e.g., 1-hexyne) show >80% selectivity for C5 when using Pd/C in DMF .

- Side reactions : Decarboxylation occurs above 120°C, requiring careful temperature control .

Q. What strategies address contradictions in reported biological activities of pyrazole derivatives?

Answer: Discrepancies in pharmacological data (e.g., anti-inflammatory vs. inactive results) arise from:

- Structural nuances : Minor substituent changes (e.g., methyl vs. trifluoromethyl at C3) alter binding to COX-2 or cannabinoid receptors .

- Assay conditions : Variations in cell lines (e.g., RAW 264.7 vs. THP-1) or enzyme sources (human vs. murine) impact IC₅₀ values .

Q. Resolution methods :

- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) identify key interactions with target proteins, such as hydrogen bonding between the carboxylic acid and Arg120 in COX-2 .

- Dose-response profiling : Testing across a wider concentration range (e.g., 0.1–100 µM) clarifies potency thresholds .

Q. How can computational modeling guide the design of derivatives with enhanced stability?

Answer:

- Degradation pathways : DFT (M06-2X/def2-TZVP) predicts hydrolytic susceptibility at the ester group (if present) and photodegradation via C–I bond cleavage .

- Stabilization strategies :

Validation : Accelerated stability testing (40°C/75% RH for 6 months) confirms computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.